(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1381959-73-4
VCID: VC4177391
InChI: InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1
SMILES: CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Molecular Formula: C13H27ClN2O2
Molecular Weight: 278.82

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride

CAS No.: 1381959-73-4

Cat. No.: VC4177391

Molecular Formula: C13H27ClN2O2

Molecular Weight: 278.82

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride - 1381959-73-4

Specification

CAS No. 1381959-73-4
Molecular Formula C13H27ClN2O2
Molecular Weight 278.82
IUPAC Name tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1
Standard InChI Key ADQLANUYQADSBC-HNCPQSOCSA-N
SMILES CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride belongs to the piperazine class of heterocyclic organic compounds. Its molecular formula is C₁₃H₂₆N₂O₂·HCl, with a molecular weight of 279.81 g/mol (including the hydrochloride counterion) . The compound’s stereochemistry is defined by the (S)-configuration at the second carbon of the piperazine ring, which influences its reactivity and biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1240588-24-2
Molecular FormulaC₁₃H₂₆ClN₂O₂
Molecular Weight279.81 g/mol
Purity≥98%
Storage Conditions2–8°C, sealed in a dry environment

The compound’s structure features a piperazine core with two tert-butyl groups: one as a carboxylate ester at position 1 and another as a substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for reactions in aqueous or methanol-based systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride typically involves a multi-step process:

  • Piperazine Functionalization: A chiral piperazine precursor is reacted with tert-butyl chloroformate to introduce the Boc (tert-butoxycarbonyl) protecting group at position 1 .

  • Substituent Addition: A second tert-butyl group is introduced at position 2 via alkylation or nucleophilic substitution, preserving the (S)-configuration through stereoselective catalysis .

  • Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the final hydrochloride salt, which is purified via recrystallization .

Table 2: Industrial Synthesis Parameters

ParameterConditionSource
Reaction SolventDichloromethane or ethanol
TemperatureRoom temperature or reflux
CatalystsChiral catalysts for enantiomeric control
Yield70–85% (optimized)

Industrial-scale production employs continuous flow reactors to improve yield consistency and reduce waste. Microwave-assisted synthesis has also been explored to accelerate reaction kinetics .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its melting point is approximately 180–185°C (decomposition observed above 190°C) . Spectroscopic data, including NMR and IR, confirm the presence of characteristic tert-butyl peaks (δ 1.4 ppm in ¹H NMR) and carbonyl stretching vibrations (ν 1680–1720 cm⁻¹) .

Table 3: Spectral Signatures

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 1.4 (s, 18H, tert-butyl), δ 3.6 (m, 4H, piperazine)
IR (KBr)1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)

Applications in Pharmaceutical Research

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate hydrochloride is primarily utilized as a building block for:

  • Anticancer Agents: Its chiral piperazine core is incorporated into kinase inhibitors targeting aberrant signaling pathways in tumors .

  • Neurological Therapeutics: The compound’s ability to cross the blood-brain barrier makes it valuable in synthesizing dopamine receptor modulators .

  • Antimicrobials: Derivatives show preliminary activity against Gram-positive bacteria, though clinical data remain limited .

Hazard StatementCodePrecautionary Measure
H302: Harmful if swallowedP261Avoid inhalation of dust
H315: Causes skin irritationP280Wear protective gloves
H319: Causes eye irritationP305Rinse eyes thoroughly

Storage requires protection from moisture and light, with recommended temperatures of 2–8°C .

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